

## A Comparative Guide to Orexin Receptor Agonists in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The discovery of the orexin system and its crucial role in regulating wakefulness has paved the way for novel therapeutic approaches for sleep-wake disorders. While orexin receptor antagonists have been successfully developed and approved for the treatment of insomnia, the development of orexin receptor agonists is a promising frontier for treating disorders of hypersomnolence, such as narcolepsy and idiopathic hypersomnia. This guide provides a comparative meta-analysis of the publicly available clinical trial data for emerging orexin receptor agonists, focusing on their efficacy, safety, and experimental protocols.

### **Orexin Receptor Agonists: An Overview**

Orexin receptor agonists are designed to mimic the effects of the endogenous neuropeptides orexin-A and orexin-B, which promote wakefulness by activating the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The majority of agonists currently in clinical development are selective for the OX2R, as this receptor is thought to play a more significant role in the maintenance of wakefulness.[1][2] These investigational drugs are primarily being evaluated for the treatment of narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).

# Comparative Efficacy of Investigational Orexin Receptor Agonists







The following table summarizes the available efficacy data from early-phase clinical trials of several orexin receptor agonists. The primary efficacy endpoints in these trials are typically the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).



| Investigational<br>Drug        | Trial Phase                                                                                                                                  | Patient Population                               | Key Efficacy<br>Endpoints &<br>Results                                                                                                                                        |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ORX750                         | Phase 1                                                                                                                                      | Acutely sleep-<br>deprived healthy<br>volunteers | MWT Mean Sleep Latency (change from placebo):- 1.0 mg: +8.1 min (p=0.04)[3]- 2.5 mg: +15.2 min (p=0.01)[3]- 3.5 mg: +20.2 min (p<0.0001) [3]- 5.0 mg: +22.6 min (p<0.0001)[3] |
| ALKS 2680                      | Phase 1b                                                                                                                                     | Narcolepsy Type 2<br>(NT2)                       | MWT Mean Sleep Latency (change from placebo):- 5 mg: +12 min (p<0.05)[4]- 12 mg: +19 min (p<0.001)[4]- 25 mg: +21 min (p<0.001)[4]                                            |
| Idiopathic<br>Hypersomnia (IH) | MWT Mean Sleep Latency (change from placebo):- 5 mg: +8 min (p<0.05)[4]- 12 mg: +11 min (p<0.01) [4]- 25 mg: +18 min (p<0.001)[4]            |                                                  |                                                                                                                                                                               |
| Narcolepsy Type 1<br>(NT1)     | MWT Mean Sleep Latency (change from placebo):- 1 mg: +18.4 min (p=0.0002) [5]- 3 mg: +22.6 min (p=0.0001)[5]- 8 mg: +34.0 min (p≤0.0001) [5] |                                                  |                                                                                                                                                                               |



| TAK-994   | Phase 2     | Narcolepsy Type 1<br>(NT1) | MWT Mean Sleep Latency (change from baseline at week 8):- 30 mg BID: 23.9 min (vs2.5 min for placebo; p<0.001)[6]- 90 mg BID: 27.4 min (vs2.5 min for placebo; p<0.001)[6]- 180 mg BID: 32.6 min (vs2.5 min for placebo; p<0.001) [6]ESS Score (change from baseline at week 8):- 30 mg BID: -12.2 (vs2.1 for placebo) [2]- 90 mg BID: -13.5 (vs2.1 for placebo) [2]- 180 mg BID: -15.1 (vs2.1 for placebo) |
|-----------|-------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BP1.15205 | Preclinical | Mouse model of narcolepsy  | Showed significant and dose-dependent increases in total wakefulness time and sleep latency.[7] A first-in-human study is planned.[8][9]                                                                                                                                                                                                                                                                    |

### **Comparative Safety and Tolerability**

The safety and tolerability of orexin receptor agonists are critical aspects of their clinical development. The following table summarizes the available safety data.



| Investigational Drug | Key Safety Findings                                                                                                                                                                                                                                                                                                                                    |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ORX750               | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were transient and mild to moderate in severity.[3] No cases of hepatotoxicity or visual disturbances have been reported.[10]                                                                                                                                                      |
| ALKS 2680            | Generally well-tolerated. Most TEAEs were mild and transient.[5] The most common AEs included pollakiuria (frequent urination), insomnia, and dizziness.[4][5] One moderate case of pollakiuria was reported at the 25 mg dose.[4]                                                                                                                     |
| TAK-994              | Development Terminated. While showing efficacy, the trial was prematurely terminated due to hepatotoxicity.[1] Several patients experienced clinically important elevations in liver enzymes, with three cases meeting the criteria for drug-induced liver injury.[2] The most common non-hepatic adverse events were urinary urgency or frequency.[6] |
| BP1.15205            | Preclinical data from a 3-month GLP toxicity study in two species revealed no concerning adverse events.[8][9]                                                                                                                                                                                                                                         |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in the clinical trials are provided below.

### **Maintenance of Wakefulness Test (MWT)**

The MWT is an objective measure of an individual's ability to stay awake during the day in a quiet, dimly lit environment.[11]

• Procedure: The test consists of four 40-minute trials conducted at two-hour intervals.[12][13] The first trial typically begins 1.5 to 3 hours after the patient's usual wake-up time.[12]



- Patient Instructions: During each trial, the patient is seated in a semi-reclining position on a bed and instructed to try to remain awake for as long as possible without using extraordinary measures to prevent sleep (e.g., singing, slapping their face).[11][12]
- Data Acquisition: Continuous polysomnography (PSG) is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine sleep onset.
- Endpoint: The primary endpoint is the mean sleep latency, which is the average time it takes for the patient to fall asleep across the four trials. A trial is terminated after 40 minutes if no sleep occurs, or after unequivocal sleep is detected.[12]

### **Epworth Sleepiness Scale (ESS)**

The ESS is a subjective, self-administered questionnaire that assesses a person's general level of daytime sleepiness.[14]

- Procedure: The questionnaire consists of 8 questions that ask the respondent to rate their usual chance of dozing off or falling asleep in eight different common situations.[14][15]
- Scoring: The likelihood of dozing is rated on a 4-point scale from 0 (would never doze) to 3
  (high chance of dozing).[14] The total score ranges from 0 to 24.
- Interpretation: A score greater than 10 is generally considered to indicate excessive daytime sleepiness.[14][16]

### Polysomnography (PSG)

PSG is a comprehensive sleep study that records multiple physiological parameters during sleep.[17]

- Procedure: The patient is monitored overnight in a sleep laboratory.[17]
- Data Acquisition: PSG records brain activity (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), respiratory airflow and effort, and blood oxygen saturation.[17]
   [18] Video recording may also be used.[18]
- Purpose in Agonist Trials: In the context of these clinical trials, a PSG is often performed
   prior to the MWT to ensure the patient has had an adequate amount of sleep the night before



the test.[19]

# Visualizing the Mechanism and Workflow Orexin Receptor Agonist Signaling Pathway

Orexin receptor agonists bind to and activate orexin receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that ultimately leads to the depolarization of neurons and the promotion of wakefulness.



Click to download full resolution via product page

Orexin Receptor Agonist Signaling Pathway

## **Generalized Clinical Trial Workflow for Orexin Receptor Agonists**

The clinical trials for orexin receptor agonists typically follow a structured workflow to assess safety and efficacy.





Click to download full resolution via product page

Generalized Clinical Trial Workflow

### Conclusion

The development of orexin receptor agonists represents a significant advancement in the potential treatment of hypersomnolence disorders. Early-phase clinical trial data for compounds like ORX750 and ALKS 2680 are promising, demonstrating dose-dependent improvements in objective and subjective measures of wakefulness with generally favorable safety profiles.



However, the termination of the TAK-994 program due to hepatotoxicity underscores the importance of careful safety monitoring in the development of this class of drugs. As more data from ongoing and planned clinical trials become available, a clearer picture of the therapeutic potential and safety of orexin receptor agonists will emerge, offering hope for patients with debilitating sleep-wake disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. takeda.com [takeda.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. neurology.org [neurology.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Alkermes Presents Phase 1b Data on ALKS 2680 Showing Improved Wakefulness in Narcolepsy Type 1 at SLEEP 2024 [synapse.patsnap.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Harmony Biosciences Presents Preclinical Data Demonstrating Significant Wake-Promoting and Cataplexy-Suppressing Effects of BP1.15205 in Narcolepsy at SLEEP 2025 | MarketScreener India [in.marketscreener.com]
- 8. Harmony Biosciences Presents Preclinical Data Demonstrating Significant Wake-Promoting and Cataplexy-Suppressing Effects of BP1.15205 in Narcolepsy at SLEEP 2025 -BioSpace [biospace.com]
- 9. trialstat.com [trialstat.com]
- 10. pharmatimes.com [pharmatimes.com]
- 11. sleepeducation.org [sleepeducation.org]
- 12. utmb.edu [utmb.edu]
- 13. jcsm.aasm.org [jcsm.aasm.org]
- 14. narcolepsylink.com [narcolepsylink.com]



- 15. About the ESS Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 16. hign.org [hign.org]
- 17. Polysomnography Wikipedia [en.wikipedia.org]
- 18. Polysomnography for Non-Respiratory Sleep Disorders [southcarolinablues.com]
- 19. svhlunghealth.com.au [svhlunghealth.com.au]
- To cite this document: BenchChem. [A Comparative Guide to Orexin Receptor Agonists in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607043#meta-analysis-of-orexin-receptor-agonist-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com